molecular formula C16H14FN3OS2 B11368451 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11368451
M. Wt: 347.4 g/mol
InChI Key: UBISCWKOWODFPJ-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-fluorophenacyl bromide with 2-amino-4-methylthiazole under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of both fluorophenyl and methylthiazolyl groups enhances its potential as a bioactive molecule .

Properties

Molecular Formula

C16H14FN3OS2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C16H14FN3OS2/c1-9-15(11-3-5-12(17)6-4-11)20-16(23-9)19-14(21)7-13-8-22-10(2)18-13/h3-6,8H,7H2,1-2H3,(H,19,20,21)

InChI Key

UBISCWKOWODFPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C)C3=CC=C(C=C3)F

Origin of Product

United States

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